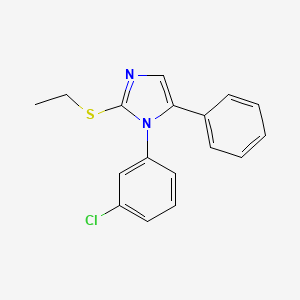

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Description

1-(3-Chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a 3-chlorophenyl group at position 1, an ethylthio (-S-C₂H₅) moiety at position 2, and a phenyl ring at position 3. The structural features, particularly the electron-withdrawing chlorine and sulfur-containing substituents, influence its electronic properties and biological interactions.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-7-4-3-5-8-13)20(17)15-10-6-9-14(18)11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJVYPWRXCFTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl, ethylthio, and phenyl groups can be introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

Final Assembly: The final step involves the coupling of the substituted imidazole with the desired substituents under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds.

Reactions and Products

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Tin(II) chloride | Amines |

| Substitution | Amines, thiols | Substituted imidazole derivatives |

Biology

Biological Activities

- Research indicates that 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole exhibits significant biological activities:

- Antimicrobial Activity: Effective against various bacterial strains.

- Antifungal Activity: Demonstrated efficacy against Candida species.

- Anticancer Properties: Potential for inhibiting cancer cell proliferation.

Case Study: Antifungal Activity

A study analyzed the antifungal activity of similar imidazole derivatives against Candida species. Compounds showed minimum inhibitory concentration (MIC) values ranging from to , suggesting strong antifungal properties comparable to established antifungal agents .

Medicine

Therapeutic Applications

- The compound has been explored as a potential therapeutic agent for various diseases due to its interaction with biological targets such as enzymes and receptors. Its mechanism of action often involves inhibiting specific enzyme activities or interfering with cellular processes.

Potential Drug Development

- Ongoing research focuses on optimizing the structure of this imidazole derivative to enhance its pharmacological profile, aiming for drug candidates that can address conditions like infections caused by resistant pathogens .

Industrial Applications

Material Science

- In industry, this compound is utilized in developing new materials, including polymers and catalysts. Its chemical properties allow for innovative applications in material synthesis and modification.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Structural Analogs Identified in Evidence:

Comparative Insights:

- The 3-nitrophenyl substituent in introduces strong electron-withdrawing effects, altering the imidazole ring's electron density and reactivity compared to the phenyl group in the target compound.

Physicochemical and Spectral Data

- Melting Points and Stability:

- Spectroscopic Characterization:

- Common techniques include ¹H/¹³C-NMR and HRMS for verifying imidazole ring formation and substituent positions .

Biological Activity

Overview

1-(3-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure, featuring a chlorophenyl group, an ethylthio group, and a phenyl group, contributes to its potential therapeutic applications.

The molecular formula for this compound is . The imidazole ring's substituents play a crucial role in its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial activity .

- Biofilm Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Its efficacy against fungal pathogens was assessed through minimum fungicidal concentration (MFC) tests, demonstrating promising results that warrant further exploration in clinical settings.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism of action likely involves interference with cellular processes critical for cancer cell survival and proliferation.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.

- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | Methylthio instead of ethylthio | Moderate antimicrobial activity |

| 1-(3-chlorophenyl)-2-(ethylthio)-4-phenyl-1H-imidazole | Phenyl group at 4-position | Reduced efficacy against pathogens |

| 1-(3-chlorophenyl)-2-(ethylthio)-5-(4-methylphenyl)-1H-imidazole | Methyl-substituted phenyl group | Enhanced anticancer properties |

Case Studies

Several case studies have documented the biological activities of imidazole derivatives, including the target compound:

- Antibacterial Efficacy : A study highlighted the synthesis and evaluation of various imidazole derivatives against E. coli and B. subtilis, where derivatives similar to our compound exhibited significant antibacterial potential .

- Antifungal Studies : Research on imidazole derivatives indicated their potential as antifungal agents, showcasing effective inhibition against common fungal strains .

Q & A

Q. How are intermolecular interactions analyzed in crystal structures to predict stability?

- Methodological Answer : XRD data reveal hydrogen bonds (e.g., N-H⋯S) and van der Waals contacts. Software like Mercury (CCDC) quantifies interaction distances and angles. Hirshfeld surface analysis visualizes contact contributions, while thermal ellipsoid plots assess crystallographic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.